molecular formula C11H14N2O B15241246 1-(7-Amino-1H-indol-1-yl)propan-2-ol

1-(7-Amino-1H-indol-1-yl)propan-2-ol

Katalognummer: B15241246
Molekulargewicht: 190.24 g/mol
InChI-Schlüssel: NXSXQOUKHJLTNA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-Amino-1H-indol-1-yl)propan-2-ol typically involves the reaction of indole derivatives with appropriate reagents to introduce the amino and propanol groups. One common method involves the reaction of 7-nitroindole with a reducing agent to form 7-aminoindole, followed by the addition of a propanol group through a nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including nitration, reduction, and substitution reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(7-Amino-1H-indol-1-yl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole ketones, while substitution reactions can introduce various functional groups onto the indole ring .

Wirkmechanismus

The mechanism of action of 1-(7-Amino-1H-indol-1-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes or activate receptors involved in cellular signaling pathways . The amino group and propanol side chain contribute to its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-(7-Amino-1H-indol-1-yl)propan-2-ol is unique due to the presence of both the amino group and the propanol side chain, which confer specific chemical and biological properties. This combination allows for versatile chemical modifications and potential therapeutic applications .

Eigenschaften

Molekularformel

C11H14N2O

Molekulargewicht

190.24 g/mol

IUPAC-Name

1-(7-aminoindol-1-yl)propan-2-ol

InChI

InChI=1S/C11H14N2O/c1-8(14)7-13-6-5-9-3-2-4-10(12)11(9)13/h2-6,8,14H,7,12H2,1H3

InChI-Schlüssel

NXSXQOUKHJLTNA-UHFFFAOYSA-N

Kanonische SMILES

CC(CN1C=CC2=C1C(=CC=C2)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.